molecular formula C9H22Cl2N2O B6219825 (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride CAS No. 2751603-46-8

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride

Cat. No.: B6219825
CAS No.: 2751603-46-8
M. Wt: 245.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride (AMPPD) is an organic compound used in a variety of scientific research applications. AMPPD is a synthetic derivative of piperidine, a cyclic organic compound found in many natural and synthetic compounds. It is a colorless, odorless, and relatively stable compound that is soluble in water, making it a useful tool for many laboratory experiments.

Scientific Research Applications

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride is used in a variety of scientific research applications, such as in the study of enzyme kinetics, the study of enzyme inhibition, and the study of drug metabolism. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of cells. Additionally, this compound has been used in the study of drug delivery systems and in the study of drug-target interactions.

Mechanism of Action

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride acts as an inhibitor of enzymes, such as proteases and phosphatases, by binding to the active site of the enzyme and blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated when the inhibitor is removed. Additionally, this compound can act as an activator of enzymes, such as kinases, by binding to the active site of the enzyme and promoting its activity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of proteases and phosphatases, as well as to activate the activity of kinases. Additionally, it has been shown to inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. Furthermore, it has been shown to modulate the activity of ion channels, such as the Na+/K+ ATPase.

Advantages and Limitations for Lab Experiments

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride has a number of advantages as a tool for laboratory experiments. It is a relatively stable compound that is soluble in water, making it easy to use in a variety of experiments. Additionally, it is an inhibitor and activator of enzymes, making it a useful tool for studying enzyme kinetics and enzyme inhibition. However, it is important to note that this compound is a relatively weak inhibitor and activator of enzymes, making it less useful in experiments that require more potent inhibitors or activators.

Future Directions

There are a number of potential future directions for the use of (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride in scientific research. One potential future direction is the use of this compound in the study of drug-target interactions. Additionally, this compound could be used in the study of the structure and function of proteins and cells, as well as in the study of drug delivery systems. Furthermore, this compound could be used in the study of enzyme inhibition and enzyme kinetics, as well as in the study of drug metabolism. Finally, this compound could be used in the study of ion channel modulation and the development of novel therapeutic agents.

Synthesis Methods

(3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride can be synthesized using a variety of methods, including the reductive amination of piperidin-3-ol with 2-amino-2-methylpropane. This method involves the reaction of piperidine-3-ol with 2-amino-2-methylpropane in the presence of a reducing agent such as sodium borohydride or sodium cyanoborohydride. The reaction is conducted in an aqueous solution at a temperature of around 50°C. The resulting product is this compound dihydrochloride.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-2-nitrosopropane", "1,3-dichloroacetone", "piperidine", "sodium borohydride", "hydrochloric acid", "ammonium hydroxide" ], "Reaction": [ "Step 1: Reduction of 2-methyl-2-nitrosopropane with sodium borohydride in methanol to yield 2-methylpropan-2-amine.", "Step 2: Reaction of 2-methylpropan-2-amine with 1,3-dichloroacetone in the presence of ammonium hydroxide to form (3R)-1-(2-chloro-2-methylpropyl)piperidin-3-ol.", "Step 3: Treatment of (3R)-1-(2-chloro-2-methylpropyl)piperidin-3-ol with hydrochloric acid to obtain (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol.", "Step 4: Formation of dihydrochloride salt by reacting (3R)-1-(2-amino-2-methylpropyl)piperidin-3-ol with hydrochloric acid." ] }

2751603-46-8

Molecular Formula

C9H22Cl2N2O

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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